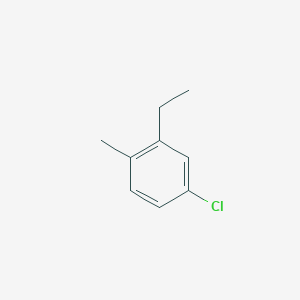![molecular formula C16H15NO6S B14130806 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane CAS No. 89303-50-4](/img/structure/B14130806.png)
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is an organic compound that features a benzenesulfonyl group, a nitrophenyl group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new drugs due to its structural features.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another benzenesulfonyl derivative with different substituents.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups but different functional groups attached.
Uniqueness
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is unique due to the combination of its nitrophenyl and dioxolane groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
89303-50-4 |
|---|---|
Formule moléculaire |
C16H15NO6S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[4-(benzenesulfonylmethyl)-3-nitrophenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-10-12(16-22-8-9-23-16)6-7-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 |
Clé InChI |
CBMBZUUHKGVHCL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=C(C=C2)CS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


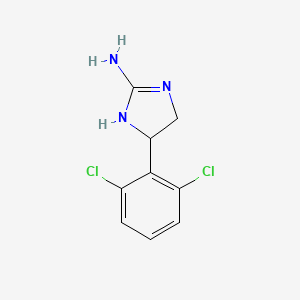
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
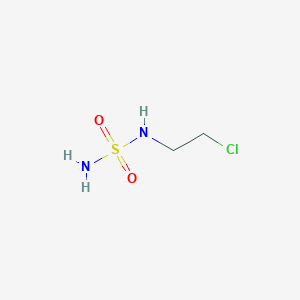
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)


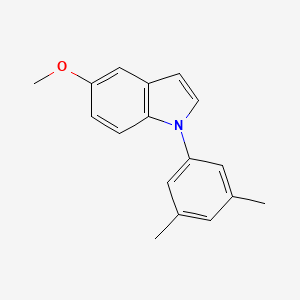
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

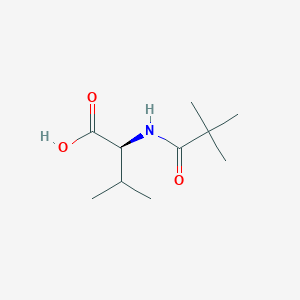
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
